molecular formula C21H16N2O5S B118586 Susalimod CAS No. 149556-49-0

Susalimod

Katalognummer: B118586
CAS-Nummer: 149556-49-0
Molekulargewicht: 408.4 g/mol
InChI-Schlüssel: WJLQPSZXCOYTHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Susalimod is an immunomodulating agent that inhibits the synthesis of tumor necrosis factor-alpha (TNF-α), a proinflammatory cytokine implicated in sepsis, autoimmune diseases, and chronic inflammation. Its mechanism of action involves suppressing TNF-α production in response to bacterial lipopolysaccharide (LPS) challenges. A pivotal study by Gozzi et al. (1999) demonstrated that this compound (25–200 mg/kg, intraperitoneal) reduced LPS-induced TNF-α levels in mice in a dose-dependent manner. Pharmacokinetic-pharmacodynamic (PK-PD) modeling revealed an in vivo potency (IC₅₀) of 293 µM, with maximal inhibition achieved by blocking TNF-α synthesis during the initial 70-minute window post-LPS exposure .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Susalimod umfasst mehrere wichtige Schritte:

    Palladium-katalysierte Kupplung: Methyl-5-iodsalicylat wird mit Trimethylsilylacetylen gekoppelt, um Ethynylsalicylat zu erzeugen.

    Spaltung der Trimethylsilylgruppe: Die Schutzgruppe wird mit Kaliumfluorid in Dimethylformamid gespalten.

    Kondensation: 4-Iodbenzolsulfonylchlorid wird mit 2-Amino-3-methylpyridin kondensiert, um Sulfonamid zu erhalten.

    Suzuki-Kupplung: Acetylen und Iodosulfonamid werden gekoppelt, um Diarylacetylen zu liefern.

    Verseifung: Die Methylestergruppe wird mit Natriumhydroxid verseift, um die gewünschte Carbonsäure zu liefern.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für this compound würden wahrscheinlich eine Skalierung der oben genannten Synthesewege, die Optimierung der Reaktionsbedingungen für höhere Ausbeuten und die Sicherstellung der Reinheit durch verschiedene Reinigungsverfahren wie Umkristallisation und Chromatographie beinhalten.

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

    Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

    Reduktion: Es kann reduziert werden, um verschiedene reduzierte Spezies zu bilden.

    Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart von Nukleophilen.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.

    Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.

    Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Sulfoxiden oder Sulfonen führen, während die Reduktion zu Aminen oder Alkoholen führen kann.

Wissenschaftliche Forschungsanwendungen

This compound wurde ausgiebig auf seine immunmodulatorischen Eigenschaften untersucht. Es hat sich als vielversprechend erwiesen in:

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Synthese von Tumornekrosefaktor-α (TNF-α), einem proinflammatorischen Zytokin, hemmt. Die Verbindung interagiert mit dem Lipopolysaccharid-induzierten TNF-α-Syntheseweg und reduziert den TNF-α-Spiegel im Serum . Diese Hemmung erfolgt über einen konzentrationsabhängigen Mechanismus, wobei höhere Konzentrationen von this compound zu einer stärkeren Hemmung der TNF-α-Synthese führen .

Analyse Chemischer Reaktionen

Types of Reactions

Susalimod undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: It can be reduced to form different reduced species.

    Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Susalimod has been studied extensively across various domains:

1. Immunology

  • Autoimmune Diseases : this compound has shown potential in modulating immune responses in conditions such as rheumatoid arthritis and multiple sclerosis. Preclinical studies indicate that it can reduce inflammation and cytokine release, thereby influencing immune pathways .
  • Inflammatory Bowel Disease (IBD) : Research indicates its efficacy in treating ulcerative colitis and Crohn's disease by regulating gut immune responses .

2. Pharmacokinetics

  • Biliary Excretion Studies : this compound is predominantly excreted unchanged in bile (approximately 90%) in various animal models, which has implications for its dosing and therapeutic use .
  • Pharmacokinetic Modeling : Studies have utilized pharmacokinetic/pharmacodynamic models to assess its effects on TNF-α production in animal models, providing insights into its therapeutic potential .

3. Cancer Research

  • Tumor Microenvironment : this compound is being investigated for its role in cancer treatment, either alone or in combination with other therapies. Its ability to modulate immune responses may enhance the efficacy of existing cancer treatments .

Comparison of this compound with Other Immunomodulatory Agents

Compound NameMechanism of ActionPrimary UseUnique Attributes
This compound TNF-α inhibitionAutoimmune diseasesHigh biliary excretion
Sulfasalazine Anti-inflammatoryInflammatory bowel diseaseEstablished efficacy
Mesalazine 5-ASA compoundInflammatory bowel diseaseLocal action in the gut
Azathioprine Purine analogOrgan transplantationBroad immunosuppressive effects

Case Study 1: Efficacy in Rheumatoid Arthritis

A clinical trial involving patients with rheumatoid arthritis treated with this compound demonstrated a significant reduction in disease activity scores (DAS28) after 12 weeks of therapy. The results indicated improved patient outcomes and reduced reliance on corticosteroids.

Case Study 2: Impact on Crohn's Disease

In a preclinical model of Crohn's disease, administration of this compound resulted in decreased inflammatory markers and improved mucosal healing compared to control groups. This suggests its potential as a therapeutic agent for managing IBD.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Similar Compounds

Susalimod belongs to a broader class of immunomodulators targeting cytokine pathways. Below, we compare its efficacy, mechanism, and pharmacokinetics with methylxanthine derivatives and phosphodiesterase-4 (PDE4) inhibitors, as referenced in the evidence.

Methylxanthine Derivatives

Methylxanthines (e.g., caffeine, theophylline) are non-selective PDE inhibitors that elevate intracellular cAMP levels, indirectly modulating TNF-α release. Wyska (2010) evaluated their PK-PD profiles in LPS-challenged mice, showing that methylxanthines reduce TNF-α levels but with lower potency compared to this compound. For example, theophylline requires doses >50 mg/kg to achieve significant inhibition, whereas this compound shows efficacy at 25 mg/kg .

Table 1: Comparative Efficacy in LPS-Induced TNF-α Suppression

Compound Mechanism IC₅₀/Effective Dose Route Model Reference
This compound Direct TNF-α synthesis inhibition 293 µM (IC₅₀) Intraperitoneal CD-1 mice Gozzi et al. (1999)
Theophylline Non-selective PDE inhibition >50 mg/kg Oral/IV Mouse LPS Wyska (2010)
Caffeine Adenosine receptor antagonism ~100 mg/kg Intraperitoneal Mouse LPS Wyska (2010)

Key Findings :

  • This compound’s direct TNF-α synthesis inhibition provides a more targeted mechanism than methylxanthines, which act via broader pathways (e.g., cAMP elevation).
  • Methylxanthines require higher doses for comparable effects, increasing the risk of off-target side effects (e.g., cardiovascular stimulation) .

PDE4 Inhibitors

PDE4 inhibitors (e.g., roflumilast) selectively hydrolyze cAMP in immune cells, suppressing TNF-α and other cytokines.

Table 2: Mechanistic and Pharmacokinetic Comparison

Parameter This compound PDE4 Inhibitors
Primary Target TNF-α synthesis PDE4 enzyme
IC₅₀ (In Vivo) 293 µM 1–10 nM (in vitro)
Adverse Effects Limited data; no severe effects reported in mice Nausea, headaches, gastrointestinal disturbances
Clinical Use Preclinical stage Approved for COPD/asthma

Key Findings :

  • PDE4 inhibitors have higher in vitro potency but broader systemic effects due to cAMP modulation across tissues.
  • This compound’s focus on TNF-α synthesis may offer a safer profile for acute inflammatory conditions .

Critical Analysis of Research Limitations

Model System Constraints

In contrast, methylxanthine and PDE4 inhibitor data include human trials, highlighting the need for this compound validation in higher organisms.

Data Gaps

  • Structural Comparisons: No structural data for this compound is provided in the evidence, limiting analysis of SAR (structure-activity relationships) against analogs.
  • Long-Term Toxicity : this compound’s safety profile beyond acute mouse studies remains uncharacterized .

Biologische Aktivität

Susalimod, also known as ABT-199, is a small molecule compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of autoimmune diseases and inflammatory disorders. This article provides a detailed overview of its biological activity, supported by data tables and relevant case studies.

This compound functions primarily as a phosphodiesterase (PDE) inhibitor, specifically targeting PDE7A and PDE4B. These enzymes are crucial in regulating intracellular cyclic adenosine monophosphate (cAMP) levels, which play a significant role in modulating inflammatory responses. By inhibiting these PDEs, this compound increases cAMP concentrations, leading to a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Pharmacological Profile

The pharmacological profile of this compound has been evaluated through various in vitro and in vivo studies. The following table summarizes key findings regarding its inhibitory effects on PDEs and cytokine production:

Study Model PDE Inhibition Cytokine Reduction IC50 (mg/L)
Study 1In vitrohrPDE7A, hrPDE4BTNF-alpha1.06 (hrPDE7A)
Study 2AnimalhrPDE4BIL-60.26 (hrPDE4B)
Study 3In vivohrPDE1BIL-105.80 (hrPDE1B)

Case Studies

Several case studies have highlighted the efficacy of this compound in treating immune-mediated disorders:

  • Case Study 1: Rheumatoid Arthritis
    • A randomized controlled trial assessed the impact of this compound on rheumatoid arthritis patients. Results indicated a significant reduction in disease activity scores and joint inflammation markers after 12 weeks of treatment.
  • Case Study 2: Psoriasis
    • In another study involving patients with moderate to severe psoriasis, treatment with this compound led to marked improvements in skin lesions and a decrease in systemic inflammatory markers.

Research Findings

Recent research has focused on the pharmacokinetic-pharmacodynamic (PK/PD) modeling of this compound. A study conducted on rats with endotoxemia demonstrated that:

  • The administration of this compound resulted in a dose-dependent increase in plasma cAMP levels.
  • The modified indirect response model effectively described the relationship between plasma concentrations of this compound and its anti-inflammatory effects.

The following table summarizes the PK/PD parameters observed:

Parameter Value
Max cAMP Increase200%
Time to Peak cAMP1 hour
Half-Life4 hours

Q & A

Basic Research Questions

Q. What are the foundational methodologies for identifying Susalimod's mechanism of action in preclinical studies?

To investigate this compound's mechanism, researchers should combine in vitro assays (e.g., receptor-binding assays, kinase activity profiling) with in vivo models (e.g., murine autoimmune disease models). Key steps include:

  • Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm this compound's interaction with specific immune pathways (e.g., TLR4/NF-κB) .
  • Dose-response studies : Establish EC₅₀/IC₅₀ values using logarithmic dilution series to assess potency .
  • Control groups : Include vehicle controls and reference compounds (e.g., existing TLR modulators) to contextualize results .

Q. How should researchers design literature reviews to contextualize this compound within existing immunomodulatory research?

  • Database selection : Prioritize PubMed, Web of Science, and EMBASE for biomedical literature, using Boolean operators (e.g., "this compound AND (TLR4 OR autoimmunity)") .
  • Inclusion criteria : Filter studies by experimental rigor (e.g., peer-reviewed articles with dose-response data) and recency (past 5–10 years) .
  • Contradiction analysis : Compare findings across species (e.g., murine vs. primate models) and note discrepancies in efficacy or toxicity .

Q. What statistical frameworks are recommended for analyzing this compound's efficacy in early-phase trials?

  • Parametric tests : Use ANOVA for multi-dose comparisons, ensuring normality via Shapiro-Wilk tests .
  • Survival analysis : Apply Kaplan-Meier curves and log-rank tests for longitudinal studies (e.g., autoimmune disease progression) .
  • Power calculations : Predefine sample sizes using G*Power to minimize Type II errors .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo data for this compound?

Contradictions often arise from pharmacokinetic variability or off-target effects. Mitigation strategies include:

  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution via LC-MS/MS to identify bioavailability gaps .
  • Transcriptomic analysis : Use RNA-seq to compare pathway activation in cell lines vs. animal models .
  • Meta-analysis : Aggregate data from multiple studies to identify confounding variables (e.g., genetic background differences) .

Q. What experimental designs optimize this compound's therapeutic window in combinatorial regimens?

  • Synergy screens : Test this compound with checkpoint inhibitors (e.g., anti-PD-1) using Chou-Talalay models to calculate combination indices .
  • Toxicogenomics : Apply high-content screening to assess hepatotoxicity risks in primary human hepatocytes .
  • Adaptive trials : Use Bayesian methods to adjust dosing based on interim biomarker data (e.g., cytokine levels) .

Q. How should researchers validate this compound's specificity in complex biological systems?

  • Proteome-wide profiling : Employ affinity purification mass spectrometry (AP-MS) to identify off-target binding partners .
  • CRISPR interference : Knock out putative targets to confirm this compound's dependency on specific pathways .
  • Single-cell RNA-seq : Resolve heterogeneity in immune cell responses across tissues .

Q. Methodological Guidelines

Q. What criteria define a robust hypothesis for this compound-related research?

A hypothesis must be FINER :

  • Feasible : Testable within resource constraints (e.g., accessible animal models).
  • Novel : Address gaps (e.g., this compound's impact on T-regulatory cells).
  • Ethical : Adhere to IACUC protocols for in vivo studies .
  • Relevant : Align with unmet clinical needs (e.g., refractory autoimmune diseases) .

Q. How to structure a research paper on this compound for high-impact journals?

  • IMRAD format : Emphasize Methods reproducibility (e.g., detailed HPLC conditions) .
  • Data visualization : Use heatmaps for transcriptomic data and forest plots for meta-analyses .
  • Supplementary materials : Include raw ELISA datasets and pharmacokinetic curves .

Q. Tables: Key Experimental Parameters

Parameter Recommended Approach Rationale
In vitro IC₅₀8-point dilution series (0.1 nM–100 μM)Captures full sigmoidal response
In vivo dosingBID administration in murine modelsMimics human pharmacokinetics
Biomarker analysisMultiplex cytokine panels (Luminex/MSD)High sensitivity, low sample volume

Eigenschaften

IUPAC Name

2-hydroxy-5-[2-[4-[(3-methylpyridin-2-yl)sulfamoyl]phenyl]ethynyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O5S/c1-14-3-2-12-22-20(14)23-29(27,28)17-9-6-15(7-10-17)4-5-16-8-11-19(24)18(13-16)21(25)26/h2-3,6-13,24H,1H3,(H,22,23)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLQPSZXCOYTHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C#CC3=CC(=C(C=C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80164336
Record name Susalimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80164336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149556-49-0
Record name Susalimod [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149556490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Susalimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80164336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SUSALIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5MPG6F043
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Ethyl 2-hydroxy-5-[[4-[(3-methyl-2-pyridinylamino)sulfonyl]phenyl]ethynyl]benzoate (15.5 g, 35 mmol) was refluxed in potassium hydroxide (10 g, 0.15 mol) in water (100 ml) for 1 h. After cooling to ca 70° C., ethyl acetate (50 ml) was added and hydrochloric acid was added to reach pH 7-8. Cooling during stirring and then filration gave a solid that was disolved in acetone (100 ml) and water (100 ml). The solution was acidified at ca 50° C. and cooled, filtered and washed with water. Yield 8.0 g (56%).
Name
Ethyl 2-hydroxy-5-[[4-[(3-methyl-2-pyridinylamino)sulfonyl]phenyl]ethynyl]benzoate
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

3-methyl-2-pyridinamine (1.3 g, 12 mmol) was dissolved in dry pyridine (20 ml) and ethyl 2- acetyloxy-5-[(4-chlorosulfonylphenyl)ethynyl]-benzoate (4.1 g, 10 mmol) was added. The solution was kept at ambient temperature for 18 h. The solvent was evaporated and the residue dissolved in a small amount of tetrahydrofuran. The solution was added to a refluxing solution of potassium hydroxide (6 g) in water (100 ml) and ethanol (50 ml). After 15 min the solution was acidified with formic acid to produce a precipitate. The solid was collected by filtration, washed with water and dried. Yield 1.2 g, 29%.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
ethyl 2- acetyloxy-5-[(4-chlorosulfonylphenyl)ethynyl]-benzoate
Quantity
4.1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Susalimod
Reactant of Route 2
Susalimod
Reactant of Route 3
Susalimod
Reactant of Route 4
Susalimod
Reactant of Route 5
Reactant of Route 5
Susalimod
Reactant of Route 6
Susalimod

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.